molecular formula C8H10BBrO4 B6294613 (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid CAS No. 2642066-54-2

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid

Cat. No. B6294613
CAS RN: 2642066-54-2
M. Wt: 260.88 g/mol
InChI Key: KTVUOAGHDTWLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 2642066-54-2 . It has a molecular weight of 260.88 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.88 . The compound is stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in Suzuki-Miyaura coupling , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . It is also used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

Pharmacokinetics

The compound is usually stable, easy to purify, and often commercially available . These features suggest that it may have good bioavailability, although this would depend on the specific context of its use.

Result of Action

The result of the compound’s action is the formation of new chemical bonds and structures. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . It is usually stored at a temperature between 2-8°C . The compound’s action, efficacy, and stability can also be influenced by the pH of the environment .

Advantages and Limitations for Lab Experiments

The main advantage of using (5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid in laboratory experiments is its versatility. This compound can be used in a variety of reactions, including the Suzuki-Miyaura Coupling, Negishi Coupling, and Stille Coupling. It is also a useful reagent in the synthesis of polymers, dyes, and pharmaceuticals. The main limitation of this compound is its cost. It is relatively expensive compared to other reagents, and therefore may not be suitable for large-scale reactions.

Future Directions

There are a number of potential future directions for the use of (5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid. These include the development of new synthetic methods, such as the use of this compound as a catalyst in the synthesis of polyhydroxyalkanoates. Additionally, this compound could be used in the synthesis of novel heterocycles, such as benzimidazoles and indoles. Finally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications.

Synthesis Methods

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid can be synthesized by reacting 2-methoxybenzaldehyde with bromine in the presence of a base, such as sodium hydroxide, followed by reaction with boron tribromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The reaction produces a white solid, which is then purified by recrystallization.

Scientific Research Applications

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid is widely used in organic synthesis as a reagent for a variety of reactions, including the Suzuki-Miyaura Coupling, Negishi Coupling, and Stille Coupling. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, this compound has been used in the synthesis of a variety of heterocycles, including benzimidazoles and indoles. It has also been used as a catalyst in the synthesis of polyhydroxyalkanoates.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUOAGHDTWLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.